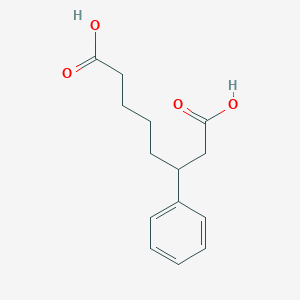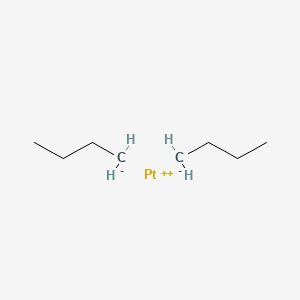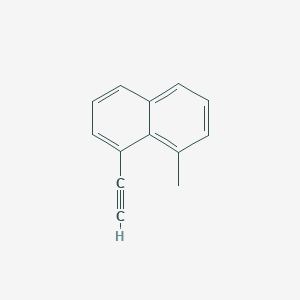
1-Ethynyl-8-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-8-methylnaphthalene is an organic compound with the molecular formula C13H10 It is a derivative of naphthalene, characterized by the presence of an ethynyl group (-C≡CH) at the first position and a methyl group (-CH3) at the eighth position on the naphthalene ring
Méthodes De Préparation
1-Ethynyl-8-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-acetonaphthone with a suitable reagent to introduce the ethynyl group . Another method involves the use of 1-naphthyl-2-trimethylsilylacetylene as a precursor . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
1-Ethynyl-8-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethynyl-8-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 1-Ethynyl-8-methylnaphthalene exerts its effects involves its interaction with molecular targets, such as enzymes. For example, it acts as a selective inhibitor of cytochrome P450 1B1, affecting the enzyme’s activity and altering metabolic pathways . The ethynyl group plays a crucial role in this inhibition by binding to the active site of the enzyme.
Comparaison Avec Des Composés Similaires
1-Ethynyl-8-methylnaphthalene can be compared with other similar compounds, such as:
1-Methylnaphthalene: Lacks the ethynyl group and has different chemical properties and reactivity.
1-Ethynylnaphthalene: Similar structure but without the methyl group, leading to differences in its chemical behavior and applications.
The presence of both the ethynyl and methyl groups in this compound makes it unique, providing distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
65265-94-3 |
|---|---|
Formule moléculaire |
C13H10 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-ethynyl-8-methylnaphthalene |
InChI |
InChI=1S/C13H10/c1-3-11-7-5-9-12-8-4-6-10(2)13(11)12/h1,4-9H,2H3 |
Clé InChI |
LYPBSDMOXFSEFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)

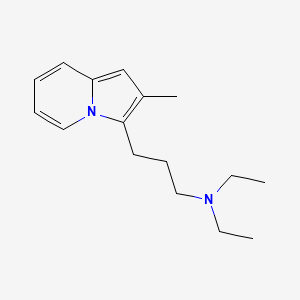



![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
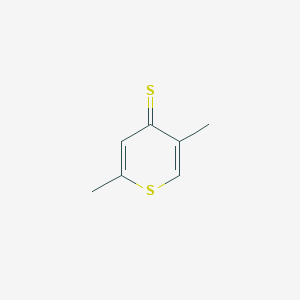
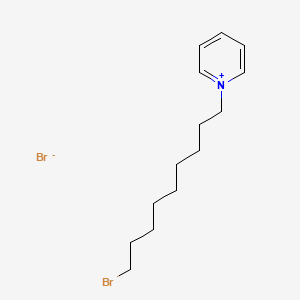
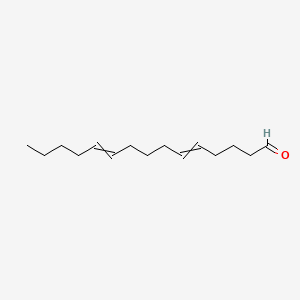

![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
